molecular formula C25H23ClN4O3S B10829376 Aldh1A1-IN-2

Aldh1A1-IN-2

Cat. No.: B10829376
M. Wt: 495.0 g/mol
InChI Key: MIVWUIQZCQTJER-UHFFFAOYSA-N
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Description

ALDH1A1-IN-2 is a selective inhibitor of aldehyde dehydrogenase 1 family member A1 (ALDH1A1). ALDH1A1 is an enzyme that plays a crucial role in the oxidation of aldehydes to carboxylic acids, which is an essential process in cellular detoxification and metabolism. ALDH1A1 is particularly significant in the context of cancer research, as it is often overexpressed in cancer stem cells and is associated with drug resistance and poor prognosis .

Preparation Methods

The synthesis of ALDH1A1-IN-2 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

ALDH1A1-IN-2 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ALDH1A1-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of ALDH1A1-IN-2 involves the selective inhibition of the ALDH1A1 enzyme. By binding to the active site of ALDH1A1, the compound prevents the oxidation of aldehydes to carboxylic acids. This inhibition disrupts the detoxification process and affects the metabolic pathways involving aldehydes. In cancer cells, this can lead to increased sensitivity to chemotherapy and reduced tumor growth .

Comparison with Similar Compounds

ALDH1A1-IN-2 is unique in its high selectivity for ALDH1A1 compared to other aldehyde dehydrogenase family members. Similar compounds include:

The uniqueness of this compound lies in its ability to selectively target ALDH1A1 without affecting other aldehyde dehydrogenase enzymes, making it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C25H23ClN4O3S

Molecular Weight

495.0 g/mol

IUPAC Name

1-[4-[6-chloro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C25H23ClN4O3S/c1-34(32,33)30-12-10-29(11-13-30)24(31)21-15-28-22-7-6-19(26)14-20(22)23(21)17-2-4-18(5-3-17)25(16-27)8-9-25/h2-7,14-15H,8-13H2,1H3

InChI Key

MIVWUIQZCQTJER-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2C4=CC=C(C=C4)C5(CC5)C#N)Cl

Origin of Product

United States

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